6-Bromo-2-oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate
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Overview
Description
6-Bromo-2-oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a bromine atom, an oxo group, and a carbamate group attached to a benzoxathiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate typically involves multiple steps. One common method includes the bromination of 1,3-benzoxathiol followed by the introduction of the carbamate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the desired position on the benzoxathiol ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carbamation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a hydroxyl derivative.
Scientific Research Applications
6-Bromo-2-oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl phenyl carbonate
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
Uniqueness
6-Bromo-2-oxo-1,3-benzoxathiol-5-yl (3-chlorophenyl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its bromine and carbamate groups provide distinct reactivity, making it a valuable compound for various chemical transformations and research studies.
Properties
Molecular Formula |
C14H7BrClNO4S |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(6-bromo-2-oxo-1,3-benzoxathiol-5-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H7BrClNO4S/c15-9-5-11-12(22-14(19)21-11)6-10(9)20-13(18)17-8-3-1-2-7(16)4-8/h1-6H,(H,17,18) |
InChI Key |
LXUKWPWKINTZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=C(C=C3C(=C2)SC(=O)O3)Br |
Origin of Product |
United States |
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